molecular formula C21H18N6O B2885408 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207015-16-4

1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2885408
CAS No.: 1207015-16-4
M. Wt: 370.416
InChI Key: JPQAUMCAUQWAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound supplied for non-clical research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Profile: This molecule belongs to the class of 1H-1,2,3-triazole-4-carboxamides, a scaffold identified in scientific literature as a source of potent and selective inhibitors of the Pregnane X Receptor (PXR) . Its molecular formula is C 21 H 18 N 6 O, with a molecular weight of 370.41 g/mol . The compound features a 1,2,3-triazole core substituted with a 4-methylphenyl group, a pyridin-3-yl group, and a carboxamide linker connected to a (pyridin-2-yl)methyl moiety . Research Context and Potential Value: PXR is a key nuclear receptor that regulates the expression of genes involved in drug metabolism and elimination, including cytochrome P450 3A4 (CYP3A4) . The activation of PXR by pharmaceuticals can lead to adverse drug-drug interactions and treatment failure, making the development of PXR inhibitors an active area of research . Compounds with the 1,2,3-triazole-4-carboxamide structure have been optimized to function as potent inverse agonists and antagonists of PXR, with low nanomolar activity in binding and cellular assays . Researchers can utilize this specific compound to probe PXR function and investigate pathways related to xenobiotic metabolism and detoxification.

Properties

IUPAC Name

1-(4-methylphenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-7-9-18(10-8-15)27-20(16-5-4-11-22-13-16)19(25-26-27)21(28)24-14-17-6-2-3-12-23-17/h2-13H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQAUMCAUQWAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Attachment of the pyridinyl groups: This step involves the use of pyridine derivatives, which are introduced through nucleophilic substitution reactions.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound primarily differ in substituents at the triazole core and carboxamide side chain. Below is a detailed comparison with two closely related derivatives:

N-[2-(4-Chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

  • Key Differences: The N-substituent in this analog is a 2-(4-chlorophenyl)ethyl group instead of a pyridin-2-ylmethyl group.
  • Hypothetical Properties :
    • Higher molecular weight (444.91 g/mol vs. 372.44 g/mol for the target compound) due to the chlorophenyl-ethyl chain.
    • The chloro group may introduce metabolic stability but could also increase toxicity risks .

1-(2-Chlorophenyl)-N-{[4-(Methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

  • Key Differences :
    • Position 1 of the triazole is substituted with a 2-chlorophenyl group instead of 4-methylphenyl.
    • The N-substituent includes a 4-(methylsulfanyl)benzyl group, introducing a sulfur atom that may influence redox properties and metabolic pathways.
  • Hypothetical Properties :
    • The methylsulfanyl group enhances lipophilicity and may improve resistance to oxidative degradation.
    • The 2-chlorophenyl substitution could sterically hinder binding interactions compared to the 4-methylphenyl group in the target compound .

Structural and Property Comparison Table

Compound Name R1 (Position 1) R5 (Position 5) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Hypothetical Properties
Target Compound 4-Methylphenyl Pyridin-3-yl Pyridin-2-ylmethyl C21H20N6O 372.44 Enhanced solubility due to pyridyl groups; potential for π-stacking.
N-[2-(4-Chlorophenyl)ethyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Pyridin-3-yl 2-(4-Chlorophenyl)ethyl C23H22ClN5O 444.91 Higher lipophilicity; possible improved membrane permeability.
1-(2-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl Pyridin-3-yl 4-(Methylsulfanyl)benzyl C22H18ClN5OS 435.90 Increased metabolic stability; higher hydrophobicity.

Biological Activity

The compound 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H16N6O\text{C}_{17}\text{H}_{16}\text{N}_{6}\text{O}

This structure features a triazole ring, which is crucial for its biological activity.

Antimicrobial Activity

  • Mechanism of Action : Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes. This action can extend to bacteria due to similar enzymatic pathways.
  • Study Findings : A study highlighted that derivatives of triazole exhibited significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds containing the triazole moiety showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Data Table : Below is a summary of antimicrobial activities reported for related triazole compounds.
Compound NameTarget MicroorganismMIC (µg/mL)
Triazole AStaphylococcus aureus16
Triazole BEscherichia coli32
Triazole CCandida albicans8

Anticancer Activity

  • In vitro Studies : The compound has shown promising anticancer properties in various studies. Notably, it was tested against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer). The IC50 values indicated potent antiproliferative effects, with values as low as 0.6 µM for certain derivatives .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. This is facilitated through the activation of reactive oxygen species (ROS) pathways leading to mitochondrial dysfunction and subsequent apoptosis .
  • Case Study : In a comparative study involving various triazole derivatives, the compound exhibited superior activity compared to standard chemotherapeutics like Doxorubicin, highlighting its potential as a lead compound in cancer therapy .

Pharmacological Properties

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinases, which are critical in cancer progression and metastasis. This aligns with findings that suggest triazoles can modulate kinase activity effectively .
  • Additional Activities : Beyond antimicrobial and anticancer properties, some studies have indicated anti-inflammatory and antioxidant activities associated with similar triazole compounds, suggesting broader therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its regioselectivity and high yield. Key steps include:

  • Preparation of alkyne and azide precursors: The 4-methylphenyl and pyridinyl groups are introduced via Sonogashira coupling or nucleophilic substitution.
  • Cycloaddition: CuI (1–5 mol%) in DMF/H2O at 50–80°C for 6–12 hours ensures triazole ring formation .
  • Purification: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity. Structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS is critical .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is required:

  • NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i>6) identifies proton environments (e.g., triazole H at δ 8.1–8.3 ppm, pyridyl Hs at δ 7.5–8.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons .
  • Mass Spectrometry : HRMS (ESI+) with m/z calculated for C22H19N7O: [M+H]<sup>+</sup> 414.1732; observed deviations <2 ppm validate molecular formula .
  • HPLC : Retention time consistency under gradient elution (e.g., 70:30 acetonitrile/water) ensures purity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-Cl, 4-CF3) or donating (e.g., 4-OCH3) groups to assess effects on target binding .
  • Pyridyl Modifications : Introduce substituents at pyridin-2-yl or pyridin-3-yl positions (e.g., methyl, amino) to modulate hydrophobicity or hydrogen-bonding capacity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like kinase domains or GPCRs. Use RMSD <2 Å to validate binding poses .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges). For example, use MCF-7 (breast cancer) and A549 (lung cancer) cells with 48-hour exposure in RPMI-1640 medium .
  • Meta-Analysis : Pool IC50 values from multiple studies (e.g., anti-proliferative activity) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Adjust for variables like solvent (DMSO vs. ethanol) .

Q. What strategies enhance crystallization for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use slow evaporation in mixed solvents (e.g., CH3OH/CHCl3, 1:1) to promote crystal growth.
  • Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 72 hours.
  • Data Collection : Resolve bond lengths/angles (e.g., triazole N–N: ~1.31 Å) via single-crystal XRD (Mo-Kα radiation, λ=0.71073 Å). Compare with Cambridge Structural Database entries .

Notes

  • Advanced Techniques : Molecular dynamics simulations (AMBER), in silico ADMET profiling (SwissADME), and cryo-EM for target visualization are recommended for further studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.